N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide
Description
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide is a synthetic amide derivative characterized by a 3,3-dimethylbutanamide core linked to a methoxy-substituted ethyl chain bearing a thiophen-3-yl group. The methoxy group enhances solubility, while the thiophene moiety may influence electronic properties and binding interactions due to its aromatic and sulfur-containing nature .
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-13(2,3)7-12(15)14-8-11(16-4)10-5-6-17-9-10/h5-6,9,11H,7-8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXUBSWLXBPVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CSC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of thiophene with an appropriate amine derivative under palladium-catalyzed conditions.
Nucleophilic Substitution Reaction: The compound can be synthesized by reacting a suitable thiophene derivative with an amine in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace certain atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Strong bases like sodium hydride (NaH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various sulfoxides and sulfones can be formed.
Reduction Products: Reduced thiophene derivatives and amine derivatives.
Substitution Products: Different substituted thiophene derivatives.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and other advanced materials.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The 3,3-dimethylbutanamide group is a recurring motif in bioactive compounds. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 3,3-Dimethylbutanamide Derivatives
*Inferred based on structural similarity to BK52220 .
Key Observations:
- Aromatic Substituents : Replacement of thiophen-3-yl with phenyl (BK52220) or benzimidazolyl (opakalim) alters electronic properties and bioavailability. Thiophene’s sulfur atom may enhance binding to metalloenzymes or ion channels compared to purely hydrocarbon aromatics .
- Functional Groups : The methoxyethyl chain in the target compound and BK52220 improves solubility, whereas opakalim’s benzimidazole core increases rigidity and target specificity .
Pharmacological and Physicochemical Properties
- Solubility : The methoxy group in the target compound and BK52220 enhances hydrophilicity compared to opakalim’s lipophilic benzimidazole .
- Metabolic Stability : The 3,3-dimethylbutanamide group resists enzymatic hydrolysis, a feature shared with Compound A, which is administered orally under fed conditions .
- Activity Limitations : Compounds with bulky substituents (e.g., hydrazinecarbonyl in ) show reduced activity, suggesting that the target compound’s smaller thiophene group may improve efficacy .
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide is a synthetic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring that contributes to its biological activity. The biological activity of this compound has been the focus of various studies, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Properties
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to possess cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives with similar structural motifs displayed strong cytotoxicity against HepG-2 (human liver cancer) and MCF-7 (breast cancer) cell lines when tested using the MTT assay .
The mechanism of action for these compounds often involves the interaction with cellular targets such as DNA and various enzymes. For example, molecular docking studies suggest that these compounds can bind effectively to DNA, potentially inhibiting replication and transcription processes critical for cancer cell proliferation . The presence of the thiophene moiety is believed to enhance the interaction due to its ability to engage in π-π stacking interactions with nucleobases.
Antimicrobial Activity
In addition to anticancer properties, thiophene derivatives have also been investigated for their antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including antibiotic-resistant strains. The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of thiophene derivatives. Research indicates that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) . This property makes them candidates for further development in treating inflammatory diseases.
Data Table: Biological Activity Summary
Case Studies
- Cytotoxicity Study : A study conducted on a series of thiophene derivatives revealed that modifications at the amide nitrogen significantly influenced cytotoxicity levels against HepG-2 cells. The study concluded that specific substitutions could enhance anticancer efficacy while minimizing toxicity to normal cells .
- Antimicrobial Evaluation : A comprehensive evaluation of various thiophene derivatives demonstrated potent antibacterial activity against resistant strains like MRSA. The study highlighted that structural variations led to differing levels of activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
